molecular formula C10H9F3O5S B069624 Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate CAS No. 179538-97-7

Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate

Cat. No.: B069624
CAS No.: 179538-97-7
M. Wt: 298.24 g/mol
InChI Key: VDPKUXGAEQOPME-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is a chemical compound with the molecular formula C10H9F3O5S. It is known for its unique structural properties, which include a trifluoromethylsulfonyloxy group attached to a benzoate ester. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-hydroxybenzoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of ethyl 2-(trifluoromethylsulfonyloxy)benzoate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions produce alcohols .

Scientific Research Applications

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethylsulfonyloxy)benzoate involves its reactivity with various nucleophiles and reducing agents. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can be reduced to an alcohol, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of ethyl 2-(trifluoromethylsulfonyloxy)benzoate in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPKUXGAEQOPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374561
Record name Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179538-97-7
Record name Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179538-97-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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